![molecular formula C17H15N3O3S B5558949 4-[(4-methoxyphenoxy)methyl]-N-1,3,4-thiadiazol-2-ylbenzamide](/img/structure/B5558949.png)

4-[(4-methoxyphenoxy)methyl]-N-1,3,4-thiadiazol-2-ylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

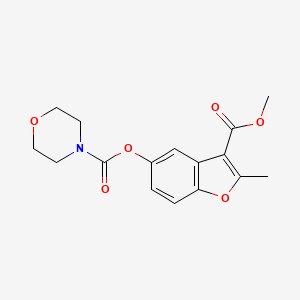

Description

"4-[(4-methoxyphenoxy)methyl]-N-1,3,4-thiadiazol-2-ylbenzamide" belongs to a class of compounds featuring a thiadiazole ring. Thiadiazoles are known for their diverse biological activities and are used as scaffolds in medicinal chemistry.

Synthesis Analysis

The synthesis of similar thiadiazole derivatives often involves the reaction of specific amines with carboxylic acids or their derivatives. For instance, the synthesis of N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide involved the reaction of [5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amine with 3,5-dimethylbenzoic acid, forming dimers through intermolecular hydrogen bonds (Wan, Wu, Han, Cao, & Wang, 2006).

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives typically features a thiadiazole ring with various substituents that influence the compound's properties. For example, the molecular structure and spectroscopic data of a related compound, 4-methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazole-1-yl]- 1, 3-thiazole-4-yl}phenol, were obtained using DFT calculations and various spectroscopic techniques (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).

Chemical Reactions and Properties

Thiadiazole compounds often show reactions typical of heterocyclic compounds. They may participate in substitution reactions and can act as ligands in coordination compounds. For instance, some thiadiazole derivatives demonstrated antimicrobial activities and formed complexes with metal ions (Noolvi, Patel, Kamboj, & Cameotra, 2016).

Physical Properties Analysis

The physical properties of thiadiazole derivatives like solubility, melting point, and crystalline structure are influenced by their molecular structure. For instance, N-3-hydroxyphenyl-4-methoxybenzamide showcased specific crystalline properties determined by single crystal X-ray diffraction and DFT calculations (Karabulut, Namli, Kurtaran, Yıldırım, & Leszczynski, 2014).

Scientific Research Applications

Synthesis and Structural Characterization

Research has been conducted on related compounds, demonstrating the synthesis and structural characterization of derivatives involving 1,3,4-thiadiazole, showcasing methodologies that could be applicable to the synthesis of "4-[(4-methoxyphenoxy)methyl]-N-1,3,4-thiadiazol-2-ylbenzamide". These studies highlight the importance of 1,3,4-thiadiazole derivatives in chemical synthesis, providing a foundation for understanding the synthesis routes and structural features of similar compounds (Vinusha et al., 2015).

Biological Activities

Antimicrobial and Antifungal Properties

A considerable volume of research focuses on the antimicrobial and antifungal activities of compounds containing the 1,3,4-thiadiazole moiety. These studies offer insights into the potential applications of such compounds in combating microbial and fungal infections, with findings indicating moderate to significant activities against various bacterial and fungal species (Gür et al., 2020).

Antiproliferative Properties

Compounds featuring 1,3,4-thiadiazole have also been investigated for their antiproliferative effects against cancer cell lines. This area of research holds potential for the development of new therapeutic agents targeting cancer, with some compounds showing considerable cytotoxicity against specific cancer cell lines, highlighting the promise of thiadiazole derivatives in oncology (Gür et al., 2020).

Chemical Sensing and Molecular Recognition

Additionally, there is interest in the use of thiadiazole derivatives for chemical sensing and molecular recognition applications. These compounds exhibit selective interactions with certain metal ions, suggesting their utility in developing new chemical sensors and diagnostic tools (Manna et al., 2020).

properties

IUPAC Name |

4-[(4-methoxyphenoxy)methyl]-N-(1,3,4-thiadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3S/c1-22-14-6-8-15(9-7-14)23-10-12-2-4-13(5-3-12)16(21)19-17-20-18-11-24-17/h2-9,11H,10H2,1H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEMLOAPONLHTQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)NC3=NN=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-methoxyphenoxy)methyl]-N-(1,3,4-thiadiazol-2-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethyl-1-[(4-hydroxyphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5558872.png)

![N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B5558877.png)

![(3aS*,6aS*)-2-benzyl-5-(2-methyl-5-propylpyrimidin-4-yl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5558884.png)

![(3aR*,6S*)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-[2-(4-methylphenyl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5558891.png)

![2-[(2-fluorobenzoyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B5558893.png)

![N-9H-fluoren-9-yl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5558930.png)

![N-[trans-4-isopropyl-1-(methylsulfonyl)pyrrolidin-3-yl]-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide](/img/structure/B5558945.png)

![8-(1-benzylprolyl)-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5558958.png)

![1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3-(propoxymethyl)pyrrolidine](/img/structure/B5558971.png)